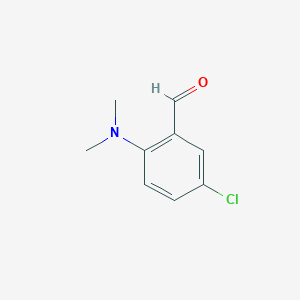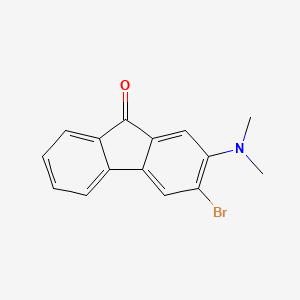
3-Bromo-2-(dimethylamino)-9h-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(dimethylamino)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their aromatic structure and are often used in organic synthesis and materials science. This particular compound is characterized by the presence of a bromine atom, a dimethylamino group, and a fluorenone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(dimethylamino)-9h-fluoren-9-one typically involves the bromination of 2-(dimethylamino)-9h-fluoren-9-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-Bromo-2-(dimethylamino)-9h-fluoren-9-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The fluorenone core can be reduced to the corresponding fluorenol or oxidized to form more complex structures.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorenones, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-2-(dimethylamino)-9h-fluoren-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: Used in the production of organic electronic materials and dyes.
作用機序
The mechanism of action of 3-Bromo-2-(dimethylamino)-9h-fluoren-9-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can act as a leaving group in substitution reactions. The fluorenone core provides a rigid aromatic structure that can interact with biological macromolecules through π-π stacking and hydrophobic interactions .
類似化合物との比較
Similar Compounds
2-(Dimethylamino)-9h-fluoren-9-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-9h-fluoren-9-one: Lacks the dimethylamino group, reducing its ability to participate in hydrogen bonding and electrostatic interactions.
9H-Fluoren-9-one: The parent compound without any substituents, making it less versatile in chemical reactions.
Uniqueness
3-Bromo-2-(dimethylamino)-9h-fluoren-9-one is unique due to the presence of both the bromine atom and the dimethylamino group, which provide a combination of reactivity and interaction capabilities that are not found in the similar compounds listed above .
特性
CAS番号 |
6936-22-7 |
|---|---|
分子式 |
C15H12BrNO |
分子量 |
302.16 g/mol |
IUPAC名 |
3-bromo-2-(dimethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H12BrNO/c1-17(2)14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8H,1-2H3 |
InChIキー |
KHAWBGWPLXAGNI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


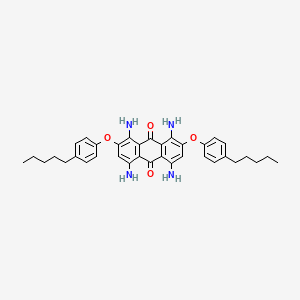
![tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13136854.png)
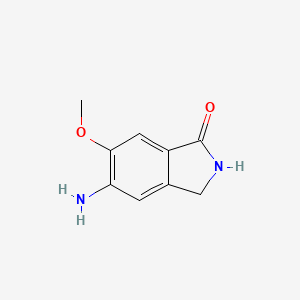
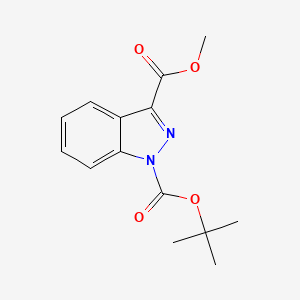
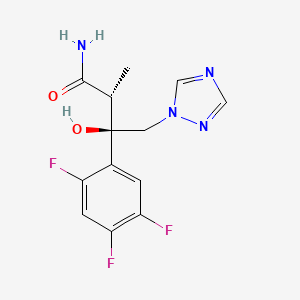
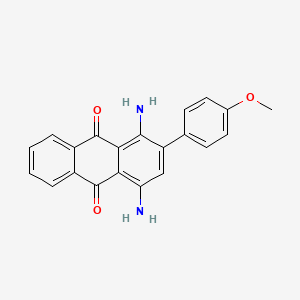
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13136890.png)
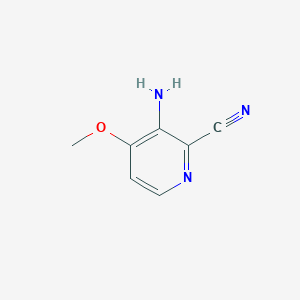

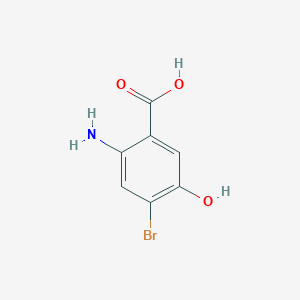
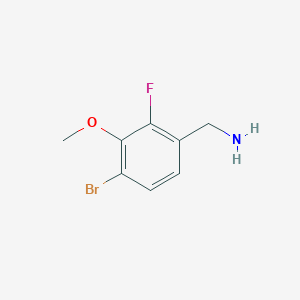
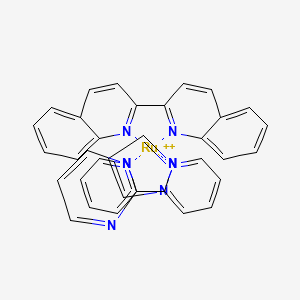
![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
